tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate
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Overview
Description
tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the dioxaborolane moiety: This step involves the reaction of a suitable boronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.
Attachment to the pyridine ring: The dioxaborolane moiety is then attached to the pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate and a suitable base to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery systems.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
What sets tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate apart is its unique combination of functional groups, which allows for versatile reactivity and a wide range of applications. The presence of both the dioxaborolane and tert-butyl carbamate groups provides distinct chemical properties that are not commonly found in similar compounds .
Properties
Molecular Formula |
C18H29BN2O5 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]carbamate |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-11-12-23-14-13(9-8-10-20-14)19-25-17(4,5)18(6,7)26-19/h8-10H,11-12H2,1-7H3,(H,21,22) |
InChI Key |
LORPQFPJNKXURA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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